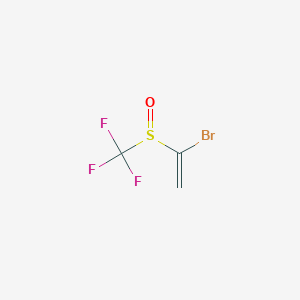

1-Bromo-1-((trifluoromethyl)sulfinyl)ethene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

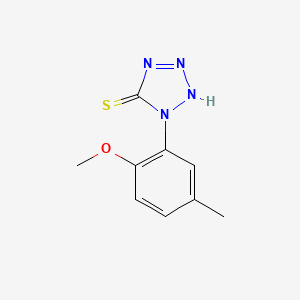

1-Bromo-1-((trifluoromethyl)sulfinyl)ethene is a chemical compound with the CAS Number: 1253123-66-8 . It has a molecular weight of 223.01 . The IUPAC name for this compound is 1-bromo-1-((trifluoromethyl)sulfinyl)ethene .

Molecular Structure Analysis

The InChI code for 1-Bromo-1-((trifluoromethyl)sulfinyl)ethene is 1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms

Oligomerization and Nucleophilic Substitution : Research has shown that fluorinated ethenes, similar to "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene," undergo nucleophilic substitution reactions, leading to the formation of oligomers and various substituted products. For instance, the reaction of 1-bromo-1-(pentafluorophenyl)ethene with sodium methoxide results in the exclusive replacement of the para fluorine, yielding substituted ethenes and ethynes (G. Brooke & Simon Mawson, 1990).

Ionic Liquids as Catalysts : Ionic liquids have been demonstrated as effective catalysts in the synthesis of β-acetamido ketones, xanthenes, and other compounds, suggesting that derivatives of "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene" could be similarly activated or transformed in the presence of novel ionic liquid catalysts (A. Zare et al., 2012).

Halofluorination and Fluorosulfonylation : The compound's structure suggests its potential utility in halofluorination reactions, where it could serve as a precursor for introducing both bromo and sulfonyl fluoride groups into organic molecules. This is supported by studies on similar fluorinated compounds where N-bromo- or N-chlorosuccinimide led to halofluorination products (M. M. Kremlev & G. Haufe, 1998).

Metal-Free Cycloaddition : The reactivity of similar sulfonyl-containing compounds in metal-free [2+2] cycloaddition reactions with alkynes at room temperature suggests that "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene" could participate in similar reactions to afford novel cyclobutene derivatives (B. Alcaide et al., 2015).

Material Science and Photophysical Properties

- Photochemistry of Anthrylethene Derivatives : Studies on anthrylethene derivatives, which share structural similarities with "1-Bromo-1-((trifluoromethyl)sulfinyl)ethene," have revealed interesting photophysical properties, including solvent-dependent fluorescence and photoisomerization behaviors. These findings indicate the potential of fluorinated ethene derivatives in developing photo-responsive materials (E. Shin & Hyunji Jung, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-1-(trifluoromethylsulfinyl)ethene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQVSSNYAIOBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(S(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)

![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)